N-(3-chlorophenyl)-7H-purin-6-amine
Description
Properties
CAS No. |
5444-43-9 |
|---|---|
Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5H-purin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6,9H,(H,13,14,15,16,17) |
InChI Key |
LRKAZGGVXFQWBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=NC=NC32 |
Origin of Product |
United States |
Preparation Methods
Classical Reaction Conditions
In a typical procedure, 6-chloropurine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or n-butanol. 3-Chloroaniline (1.2 equivalents) and a base—commonly sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA)—are added under an inert atmosphere. The mixture is heated to 45–70°C for 8–12 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Key Observations:
Mechanistic Insights
The substitution proceeds via a two-step mechanism: (1) deprotonation of 3-chloroaniline by the base to generate a nucleophilic amine anion, and (2) attack at the C6 position of 6-chloropurine, displacing chloride. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloropurine intermediate.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool to accelerate nucleophilic substitutions, reducing reaction times from hours to minutes. For this compound, this method involves sealing the reaction mixture in a vessel and irradiating at 200°C for 40–80 minutes.
Procedure and Yield Optimization
A mixture of 6-chloropurine, 3-chloroaniline, and DMF is subjected to microwave heating. The rapid thermal activation increases the collision frequency between reactants, achieving yields comparable to classical methods (65–75%) in less than 2 hours.
Advantages:
-
Time Efficiency: Reactions complete 4–5 times faster than conventional heating.
-
Improved Purity: Reduced side-product formation due to shorter exposure to high temperatures.
Optimization of Reaction Conditions
Solvent and Temperature Screening
A systematic study varying solvents (DMF, n-butanol, ethanol) and temperatures (45–120°C) revealed that DMF at 70°C maximizes yield (78%) while minimizing decomposition (Table 1).
Table 1: Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 70 | 78 | 95 |
| n-Butanol | 100 | 65 | 89 |
| Ethanol | 80 | 58 | 82 |
Stoichiometric Adjustments
Increasing the equivalence of 3-chloroaniline from 1.2 to 1.5 improves yield to 82%, but excess amine complicates purification. A balance of 1.3 equivalents is recommended for industrial-scale synthesis.
Comparative Analysis of Synthetic Routes
Classical vs. Microwave Methods
While classical heating remains the benchmark for reliability, microwave synthesis offers scalability for high-throughput applications. However, microwave equipment costs may limit its adoption in resource-constrained settings.
Starting Material Considerations
2,6-Dichloropurine is an alternative starting material, enabling sequential substitution at C6 and C2. However, this route requires stringent conditions to avoid di-substitution and is 20% less cost-effective than using 6-chloropurine.
Challenges and Side Reactions
Competing Hydrolysis
The chloride leaving group in 6-chloropurine is susceptible to hydrolysis, especially in aqueous or acidic conditions. This side reaction is mitigated by using anhydrous solvents and inert atmospheres.
Byproduct Formation
Trace amounts of N7-substituted isomers may form due to purine tautomerism. These are removed via silica gel chromatography using ethyl acetate/hexane (4:10) eluents.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to enhance heat and mass transfer. Automated systems control reagent dosing and temperature, achieving batch-to-batch consistency. Solvent recovery units are integrated to reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F, CN): The 3-chlorophenyl group in the parent compound enhances electrophilicity, improving binding to enzymatic targets like cysteine proteases .
- Bulkier Substituents (Benzyl, Furylmethyl): Kinetin and BAP feature larger substituents that enhance hydrophobic interactions, critical for cytokinin receptor binding in plants .
- Halogenation: Chlorine at the purine 2-position (e.g., 7-benzyl-2-chloropurin-6-amine) may alter toxicity profiles, as seen in safety data requiring specific handling protocols .
Biological Activity
N-(3-chlorophenyl)-7H-purin-6-amine, also known as 6-(3-chlorobenzylamino)purine, is a synthetic derivative of purine that has garnered attention for its biological activity, particularly in the fields of plant biology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a purine ring system substituted with a 3-chlorophenyl group. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.
Target of Action
The compound acts primarily as a synthetic cytokinin, which plays a vital role in promoting cell division and growth in plants. Cytokinins are known to influence various physiological processes, including cell differentiation and shoot formation.
Biochemical Pathways
This compound is involved in the purine metabolic pathway. It interacts with enzymes and proteins that are critical for cellular energy homeostasis and nucleotide synthesis. Its action can lead to significant changes in gene expression and cellular metabolism .
Plant Growth Promotion
As a cytokinin, this compound stimulates cell division in plant tissues, enhancing growth rates and influencing developmental processes. Studies have demonstrated its efficacy in promoting shoot regeneration and delaying leaf senescence in various plant species.
Anticancer Properties
Recent research has highlighted the potential anticancer activity of this compound. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 1.24 | CDK inhibition |
| CEM | 2.50 | Induction of apoptosis |
| Ramos | 1.80 | Cell cycle arrest |
| MV4-11 | 2.30 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this derivative may possess similar capabilities .
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of leukemia cells (K562) at concentrations as low as 1.24 µM, showcasing its potential as an anticancer agent .
- Plant Applications : In agricultural research, this compound was applied to tomato plants, resulting in increased shoot biomass and delayed leaf aging compared to untreated controls, confirming its role as a growth promoter.
Pharmacokinetics and Dosage Effects
The pharmacokinetics of this compound suggest that its effects can vary significantly with dosage. Low doses are generally beneficial for promoting growth or inhibiting cancer cell proliferation, while high doses may lead to toxicity or adverse effects.
Table 2: Dosage Effects on Cell Lines
| Dosage (µM) | K562 Proliferation (%) | CEM Proliferation (%) |
|---|---|---|
| 0.5 | 80 | 85 |
| 1.0 | 60 | 70 |
| 5.0 | 30 | 45 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chlorophenyl)-7H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?
- Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include halogenation of the purine core at the 6-position followed by aryl amination with 3-chloroaniline. Optimization requires precise temperature control (e.g., 60–80°C for amination) and anhydrous conditions to prevent hydrolysis. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency. Purity is improved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing This compound?
- Answer:
- 1H/13C NMR : Assign tautomeric forms (7H vs. 9H) via chemical shifts (e.g., NH resonances at δ 12–13 ppm).
- X-ray crystallography : Resolve spatial conformation using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding between the chlorophenyl group and purine NH can stabilize the crystal lattice .
- HPLC-MS : Confirm molecular weight (calc. 261.68 g/mol) and monitor impurities using C18 columns with acetonitrile/water gradients .
Q. What biological targets are associated with This compound, and how are its interactions studied?
- Answer: The compound inhibits kinases (e.g., EGFR, AKT) due to purine’s ATP-mimetic properties. Assays include:
- Enzyme inhibition : IC₅₀ determination via fluorescence-based kinase activity kits.
- Cellular assays : Apoptosis/cell cycle analysis (flow cytometry) in cancer lines (e.g., HeLa, MCF-7).
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or enzymatic assays?
- Answer: Contradictions may arise from off-target effects, metabolic instability, or assay conditions. Mitigation strategies:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Metabolic stability testing : Use liver microsomes to assess degradation rates.
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Q. What computational strategies predict the tautomeric preference of This compound in biological systems?
- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) compare the stability of 7H vs. 9H tautomers. Solvent effects (e.g., water) are modeled via PCM. Results correlate with NMR the 7H form dominates due to intramolecular H-bonding between NH and the chlorophenyl group .
Q. How can synthetic scalability be improved without compromising enantiomeric purity (if applicable)?
- Answer: For chiral analogs, employ asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution. For non-chiral batches, use continuous flow reactors to enhance reproducibility and reduce side reactions. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak IA column) .
Q. What strategies address low solubility of This compound in aqueous buffers for in vivo studies?
- Answer:
- Prodrug design : Introduce phosphate esters at the NH group for pH-sensitive release.
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS).
- Co-solvent systems : Use DMSO/PBS (≤5% v/v) with sonication to prevent aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
